molecular formula C11H11N3 B13195160 6-(3-Aminophenyl)pyridin-2-amine

6-(3-Aminophenyl)pyridin-2-amine

Cat. No.: B13195160
M. Wt: 185.22 g/mol
InChI Key: VGQJZFDHHFHHTP-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol It is characterized by the presence of an aminophenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3-Aminophenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and an arylboronic acid as the coupling partner . The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of nitro derivatives back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(3-Aminophenyl)pyridin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Aminophenyl)pyridin-2-amine is unique due to the specific position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-(3-aminophenyl)pyridin-2-amine

InChI

InChI=1S/C11H11N3/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,12H2,(H2,13,14)

InChI Key

VGQJZFDHHFHHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)N

Origin of Product

United States

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